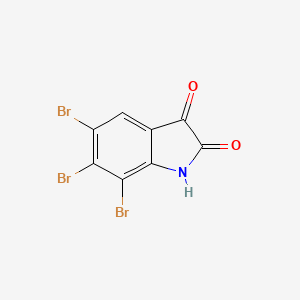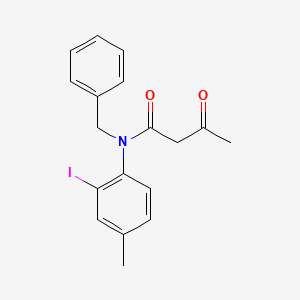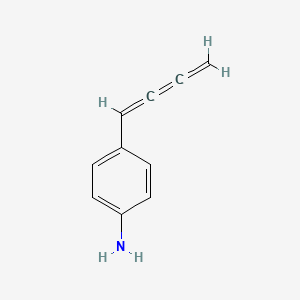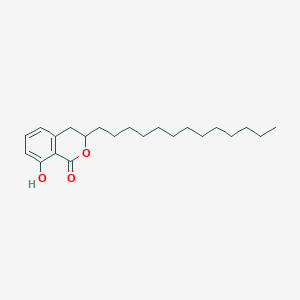![molecular formula C12H26BrNO4Si B14189464 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide CAS No. 925230-94-0](/img/structure/B14189464.png)
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide is an organosilicon compound with the molecular formula C13H28BrNO4Si. It is a versatile compound used in various fields due to its unique chemical properties, particularly its ability to form stable bonds with both organic and inorganic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide typically involves a coupling reaction between 3-aminopropyltriethoxysilane and 2-bromoisobutyryl bromide. The reaction is carried out in the presence of a base such as triethylamine in a solvent like toluene. The mixture is cooled to 0°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reactant concentrations to achieve the desired product.
化学反応の分析
Types of Reactions
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Condensation: Often facilitated by catalysts such as acids or bases.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane bonds, leading to polymeric structures.
科学的研究の応用
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
作用機序
The mechanism of action of 2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide involves its ability to form stable bonds with both organic and inorganic substrates. The triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. These bonds provide enhanced stability and functionality to the modified materials .
類似化合物との比較
Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
Uniqueness
2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide is unique due to the presence of both a bromine atom and a triethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
特性
CAS番号 |
925230-94-0 |
|---|---|
分子式 |
C12H26BrNO4Si |
分子量 |
356.33 g/mol |
IUPAC名 |
2-bromo-N-(3-triethoxysilylpropyl)propanamide |
InChI |
InChI=1S/C12H26BrNO4Si/c1-5-16-19(17-6-2,18-7-3)10-8-9-14-12(15)11(4)13/h11H,5-10H2,1-4H3,(H,14,15) |
InChIキー |
JAERDZGPVGDURG-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNC(=O)C(C)Br)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]-](/img/structure/B14189413.png)


![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)
![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)


![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)

![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
